5-Methylisocytosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-2-7-5(6)8-4(3)9/h2H,1H3,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUFMYSNUQLIQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166732 | |
| Record name | 4(1H)-Pyrimidinone, 2-amino-5-methyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15981-91-6 | |
| Record name | 2-Amino-5-methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15981-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Methylisocytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015981916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylisocytosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60208 | |
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| Record name | 4(1H)-Pyrimidinone, 2-amino-5-methyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-methylpyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 5-METHYLISOCYTOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OC5QA5FKI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural and Conformational Dynamics of 5 Methylisocytosine in Engineered Nucleic Acids
Tautomeric Equilibrium and its Impact on Molecular Recognition
Tautomerism, the phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the formal position of a hydrogen atom and a double bond, plays a crucial role in the function of nucleobases. For 5-methylisocytosine, the equilibrium between its different tautomeric forms is a key determinant of its molecular recognition capabilities. Challenges in the replication of nucleic acids containing the this compound-isoguanine (MeisoC-isoG) pair have been linked to the tautomerism of the nucleobases during the insertion step by DNA polymerases. researchgate.netnih.gov
Influence of Substituents on Keto-Enol Tautomerism
The stability of different tautomers can be significantly influenced by the presence of substituent groups. In the case of isocytosine (B10225) and its derivatives, the keto-enol tautomerism is a primary consideration. The major tautomer of isoguanine (B23775), which pairs with this compound, exists in a keto form, presenting a donor-donor-acceptor hydrogen bonding pattern. nih.gov However, a minor enol tautomer can lead to mispairing with thymine (B56734). nih.gov
The introduction of a methyl group at the 5-position of isocytosine to form this compound is a critical modification. While the primary role of the 5-methyl group is to enhance the stability of isocytosine under alkaline conditions, it also influences the tautomeric equilibrium. nih.gov Studies on related systems, such as β-diketones, have shown that electron-donating groups like methyl groups can favor the keto form. mdpi.comresearchgate.net Conversely, electron-withdrawing groups tend to stabilize the enol form. mdpi.comresearchgate.net DFT calculations have revealed that electron-donating groups at the 5-position of isocytosine stabilize the imino tautomer, while electron-accepting groups destabilize it. nih.gov This substituent-driven tuning of tautomeric preference is a critical factor in designing orthogonal base pairs with high fidelity.
Interactions with Diverse Nucleic Acid Architectures
The utility of this compound extends beyond simple duplex DNA. Its unique properties make it a valuable component in the construction of more complex nucleic acid structures with specialized functions.
For instance, in the context of DNA triplexes, which involve a third strand binding in the major groove of a duplex, modified bases are often required to overcome the limitations of natural bases. The methylation of cytosine has been shown to expand the pH range for triplex formation. nih.gov While direct studies on this compound in triplexes are less common, its ability to form stable, specific hydrogen bonds makes it a candidate for designing novel triplex recognition motifs. oup.comportlandpress.com
Furthermore, the development of aptamers, which are nucleic acid molecules that bind to specific target molecules, can be enhanced by expanding the chemical diversity of the nucleotide building blocks. The incorporation of modified bases like this compound can potentially lead to aptamers with improved binding affinities and specificities. nih.gov The isoguanine:this compound pair has been incorporated into the HNA scaffold to explore its potential in evolving aptamers. nih.gov
Integration into DNA-RNA Chimeric Strands
The seamless integration of modified bases into hybrid DNA-RNA strands is crucial for various applications in synthetic biology and diagnostics. Research has demonstrated the feasibility of incorporating this compound into such chimeric structures through enzymatic methods. Specifically, engineered DNA polymerases have been successfully employed to incorporate this compound triphosphate into DNA-RNA chimeric strands. For instance, Therminator DNA polymerase can incorporate this compound-5'-triphosphate opposite an isoguanine base in a template strand with high efficiency. This enzymatic incorporation is a key step for creating modified oligonucleotides that can be used for detailed structural and functional studies. nsf.gov The ability of RecA protein to promote strand exchange with DNA substrates containing isoguanine and this compound further underscores the functional integration of this non-canonical base pair into dynamic DNA processes. nih.gov
Behavior within Hexitol (B1215160) Nucleic Acid (HNA) Backbones
Hexitol Nucleic Acid (HNA) is a xeno-nucleic acid (XNA) with a modified sugar-phosphate backbone that confers unique properties, including high stability when forming duplexes with DNA and RNA. mdpi.com The incorporation of the this compound:isoguanine (MeisoC:isoG) base pair into an HNA backbone has been a subject of detailed investigation to assess its base-pairing properties and enzymatic acceptance. researchgate.netnih.gov
Enzymatic incorporation experiments have revealed that the HNA backbone affects the selectivity of polymerases. nih.gov In these assays, this compound was observed to misincorporate predominantly with adenine. nih.govucl.ac.uk In vivo studies, where these modified bases were incorporated into plasmids, confirmed that the mispairing and misincorporation patterns are dependent on the sugar-phosphate backbone, highlighting a potential pathway towards creating orthogonal genetic systems. nih.govucl.ac.uk
| Duplex Composition | Tm (°C) | Mismatch Base |
| d-isoCMe with d-isoG | 52.1 | - |
| d-isoCMe with dG | 34.6 | G |
| h-isoCMe with d-isoG | 49.8 | - |
| h-isoCMe with dG | 32.7 | G |
| h-isoCMe with h-isoG | 56.4 | - |
Table 1: Thermal stability (Tm) of duplexes containing this compound (isoCMe) in deoxyribose (d) and hexitol (h) backbones, paired with isoguanine (isoG) or a guanine (B1146940) (G) mismatch. Data sourced from studies on HNA-DNA mosaic backbones. ucl.ac.uk
Examination in Arabinose Nucleic Acid (AraNA) Templates
Arabinose Nucleic Acid (AraNA) is another class of XNA where the ribose sugar is replaced by arabinose. The structural and functional consequences of placing this compound within an AraNA template have been explored, particularly in the context of DNA polymerase activity. mdpi.com
A study investigating the impact of molecular crowding on single primer extension by the Klenow fragment of DNA polymerase used templates containing this compound in DNA, HNA, and AraNA backbones. The results indicated that the efficiency and fidelity of nucleotide incorporation were significantly influenced by the template's backbone chemistry. For the this compound-containing AraNA (isoCMe-AraNA) template, the polymerization efficiency was notably lower compared to its DNA and HNA counterparts. However, the fidelity of incorporation was higher. mdpi.com
| Template Type | Polymerization Efficiency (%) | Polymerization Fidelity (%) |
| isoCMe-DNA | 90.5 | 49.6 |
| isoCMe-HNA | 55.3 | 49.6 |
| isoCMe-AraNA | 19.0 | 68.4 |
Table 2: Efficiency and fidelity of Klenow fragment DNA polymerase during single primer extension using templates containing this compound (isoCMe) in different nucleic acid backbones. mdpi.com
These findings suggest that the conformational constraints imposed by the AraNA backbone affect the active site of the polymerase, leading to a trade-off between the speed and accuracy of DNA synthesis. mdpi.com
Triplex Formation with Double-Stranded RNA using PNA-5-Methylisocytosine Conjugates
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a neutral peptide-like backbone, which allows it to bind to DNA and RNA with high affinity and specificity. ntu.edu.sg Triplex-forming PNAs are of particular interest for targeting double-stranded RNA (dsRNA), which are often involved in critical biological processes. oup.com
To recognize pyrimidine-purine inversions (e.g., a C-G pair instead of a G-C pair) within a dsRNA target, the standard PNA nucleobases are insufficient. Consequently, modified bases have been incorporated into PNAs. oup.comoup.com this compound has been one of the modified nucleobases investigated for this purpose. oup.comoup.com The goal is to achieve stable and sequence-specific binding to the major groove of the RNA duplex. ntu.edu.sg While this compound has been explored, other modified bases have also been developed to enhance binding affinity and selectivity for these inverted base pairs under physiological conditions. oup.comoup.com The ability of PNA to form a triplex with dsRNA is stabilized by hydrogen bonds between the PNA backbone and the RNA phosphate (B84403) oxygens, a pattern that is highly sensitive to the backbone geometry. nih.govnih.gov
Computational Simulation of Cytosine and this compound Base Pairs in Hachimoji DNA
Hachimoji DNA is an expanded genetic system that utilizes eight different nucleobases, including the four natural ones plus four synthetic ones that form two new non-canonical base pairs. acs.org The P:Z pair and the S:B pair expand the genetic alphabet, but the principles of hydrogen bonding complementarity are also central to other artificial pairs like isoG:MeisoC. nih.govacs.org
Computational simulations play a crucial role in understanding and predicting the stability and replication fidelity of these expanded genetic systems. ffame.org A significant challenge in the replication of non-natural DNA is the potential for alternative tautomeric forms of the nucleobases, which can lead to mispairing. researchgate.net For example, isoguanine, the pairing partner of this compound, can exist in different tautomeric forms, one of which is complementary to thymine, potentially causing mutations. nih.gov
High-level quantum-chemical calculations are used to predict the equilibrium tautomer ratios of both natural and Hachimoji nucleobases in aqueous solution. ffame.org These computational models help to understand how structural modifications to the nucleobases impact the free-energy differences between their tautomers. researchgate.net For instance, while the four canonical Watson-Crick bases predominantly exist in a single tautomeric form, non-natural bases like isoguanine have keto tautomers with similar energy levels, which can negatively affect pairing accuracy. ffame.org These robust computational strategies provide a foundation for designing improved non-natural bases with greater stability and for interpreting experimental results on the replication of expanded genetic alphabets. ffame.orgresearchgate.net
Advanced Synthetic Methodologies for 5 Methylisocytosine and Its Nucleoside/nucleotide Derivatives
Strategies for Nucleobase Modification and Functionalization
The synthesis of 5-methylisocytosine derivatives can be approached through several routes. One common method involves the methylation of isocytosine (B10225) at the 5-position. Another strategy is the solid-phase synthesis of 6-(arylmethyl)-5-methyl-isocytosine derivatives, which starts with the immobilization of 2-thiothymine on a Merrifield resin. fao.orgosi.lv This is followed by oxidation to a sulfone and subsequent aminolysis under mild conditions to yield the desired product. fao.orgosi.lv
Functionalization of the isoguanine-5-methylisocytosine base pair has been explored to expand its utility. acs.orgacs.org This includes introducing clickable side chains, such as short ethynyl (B1212043) or more sterically demanding octadiynyl and dendritic tripropargylamine (B1585275) residues, at the isoguanine (B23775) site. acs.org These modifications allow for further derivatization and the attachment of labels or other functional moieties. acs.org
Computational and experimental studies have also investigated the TET-like oxidation of this compound (5miC). nih.gov This research provides insights into the chemical reactivity of the methyl group and its potential for enzymatic or chemical modification, which is relevant for applications in epigenetics and synthetic biology. nih.gov
Triphosphate Synthesis for Polymerase Applications
For this compound to be used as a substrate by DNA polymerases, it must be in its triphosphate form (2'-deoxy-5-methylisocytidine 5'-triphosphate or p3me5isoCd). westheimerinstitute.org The synthesis of this triphosphate derivative is a critical step. A common method involves a transient-protection procedure starting from the corresponding nucleoside. westheimerinstitute.org The introduction of the methyl group at the 5-position of 2'-deoxyisocytidine has been shown to significantly improve the stability of the resulting triphosphate. westheimerinstitute.org
One synthetic route involves the phosphorylation of the 5'-hydroxyl group of the protected nucleoside. umich.edu The Ludwig-Eckstein reaction, which uses 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one followed by oxidation and pyrophosphate addition, is an efficient one-pot method for synthesizing nucleoside 5'-triphosphates. umich.edu Another approach is to convert the 5'-hydroxyl group into a good leaving group, such as a tosylate, and then displace it with pyrophosphate. umich.edu
The synthesized 2'-deoxy-5-methyl-isocytidine (B12095105) triphosphate is a crucial reagent for various molecular biology applications, including PCR, DNA sequencing, and mutagenesis studies, enabling the creation of DNA molecules with specific methylation patterns.
Enzymatic Recognition and Replication of 5 Methylisocytosine Containing Nucleic Acids
Polymerase Fidelity and Efficiency in Incorporating 5-Methylisocytosine
The ability of DNA polymerases to accurately and efficiently incorporate a complementary nucleotide opposite MeisoC in a template strand is fundamental to the in vivo and in vitro application of this synthetic base. oup.comnih.gov Studies have shown that while nucleic acids containing the MeisoC-isoguanine (isoG) pair can be replicated, the efficiency and fidelity are not always on par with natural DNA, particularly in sequences with high concentrations of this non-natural pair. oup.comnih.govoup.com
Different DNA polymerases exhibit varying levels of efficiency and fidelity when replicating through MeisoC.
Family A DNA Polymerases: This family, which includes the Klenow fragment of E. coli DNA polymerase I and Taq polymerase, has been extensively studied with MeisoC-containing templates. oup.comnih.govresearchgate.net Generally, Family A polymerases can incorporate the complementary base, isoguanine (B23775) (isoG), opposite MeisoC. oup.comnih.govresearchgate.net However, the efficiency of this incorporation can be reduced compared to natural base pairing. oup.com For instance, in pyrosequencing experiments using the exo(-) Klenow fragment, the incorporation of d-isoGTP opposite template d-MeisoC was observed, but subsequent extension of the DNA strand was sometimes inhibited. researchgate.netnih.gov This suggests that while the initial insertion is possible, the polymerase may struggle with the geometry of the newly formed non-natural base pair in its active site. nih.gov Dye terminator sequencing methods using thermostable Family A polymerases, such as a modified Taq polymerase (Amplitaq FS), have also been successful in sequencing through MeisoC, although challenges in replication can arise. oup.comnih.gov
Therminator DNA Polymerase: This is a variant of the 9°N™ DNA Polymerase engineered for enhanced incorporation of modified nucleotides like dideoxynucleotides. neb.combiocompare.com Its ability to accommodate non-standard substrates makes it a candidate for working with synthetic base pairs. While specific detailed studies on Therminator DNA Polymerase with this compound were not found in the provided search results, its known promiscuity for modified nucleotides suggests potential utility in this context. neb.combiocompare.com
Klenow Fragment: The Klenow fragment (exo-), lacking 5'→3' and 3'→5' exonuclease activity, is a workhorse of molecular biology and has been used in studies involving MeisoC. nih.govneb.com In pyrosequencing, the exo(-) Klenow fragment successfully incorporates isoG opposite MeisoC. nih.gov However, the efficiency is not always perfect, and some studies have noted incomplete incorporation or stalling after the insertion event. researchgate.net The fidelity of the Klenow fragment can also be a concern, as it has been shown to have lower fidelity in general compared to high-fidelity proofreading polymerases. researchgate.net
Table 4.1.1: Polymerase Activity with this compound
| Polymerase Type | Key Findings | References |
| Family A DNA Polymerases (general) | Can replicate through MeisoC-isoG pairs, but with lower efficiency than natural DNA, especially in regions with high non-natural base content. | oup.comnih.govoup.com |
| Taq Polymerase (and variants) | Modified Taq polymerases (e.g., Amplitaq FS) are used in dye terminator sequencing of MeisoC-containing oligonucleotides. | oup.com |
| Klenow Fragment (exo-) | Used in pyrosequencing to incorporate isoG opposite MeisoC. Shows successful incorporation but can exhibit subsequent extension inhibition. | researchgate.netnih.gov |
| Therminator DNA Polymerase | Engineered for enhanced incorporation of modified nucleotides, suggesting potential for use with synthetic base pairs, though specific data on MeisoC is limited. | neb.combiocompare.com |
The cellular environment is highly crowded with macromolecules, a condition that can significantly impact biochemical reactions, including DNA polymerization. mdpi.comuc.edu Molecular crowding agents, such as polyethylene (B3416737) glycol (PEG), are used in vitro to mimic these conditions. mdpi.combiorxiv.org Crowding can affect the efficiency and fidelity of DNA polymerases by influencing factors like enzyme conformation, protein-DNA binding, and the thermodynamics of base pairing. researchgate.netmdpi.com
Research has shown that molecular crowding can enhance the enzymatic activity of DNA polymerase I under conditions that would otherwise be inhibitory, such as high ionic strength. mdpi.com This is attributed to an increase in the binding affinity between the polymerase and the DNA template-primer. mdpi.com In the context of unnatural base pairs, molecular crowding could potentially stabilize the interaction between the polymerase and a template containing MeisoC, thereby improving incorporation efficiency. researchgate.net However, it can also perturb the delicate balance of hydrogen bonding and base-stacking interactions that govern polymerase fidelity, potentially altering nucleotide preference. researchgate.net One study investigating the Klenow fragment's activity on unnatural DNA templates found that under non-crowding conditions, the incorporation of pyrimidine (B1678525) triphosphates was generally efficient but with low fidelity, while purine (B94841) incorporation was the opposite. researchgate.net Under crowding conditions, the efficiency remained similar, but the preferences for nucleotide incorporation varied, indicating that the chemical environment can subtly alter the polymerase's selectivity. researchgate.net
The performance of polymerases with MeisoC is also dependent on the sugar backbone of the nucleic acid. Xeno Nucleic Acids (XNAs) utilize alternative sugar moieties, such as hexitol (B1215160) nucleic acid (HNA) and arabino nucleic acid (AraNA), which can influence polymerase recognition. nih.gov
Studies incorporating MeisoC into an HNA backbone have shown that the sugar modification impacts base pairing and enzymatic incorporation. nih.gov For instance, while d-isoCMe (the deoxyribose form) primarily mispairs with guanine (B1146940), the hexitol version (h-isoCMe) also shows this tendency. nih.gov Enzymatic incorporation assays revealed that the hexitol backbone has a variable effect on selectivity, with h-isoCMe being incorporated opposite an h-isoG nucleotide by certain evolved DNA polymerases, though extension beyond a couple of nucleotides was challenging. nih.gov This suggests that the combination of a non-natural base and a non-natural sugar presents a significant hurdle for polymerases, affecting both initial incorporation and subsequent chain elongation. In vivo experiments in E. coli confirmed that the mispairing and misincorporation patterns were dependent on the backbone scaffold, highlighting a path toward achieving orthogonality. nih.gov
Table 4.1.3: Polymerase Performance with Modified Sugars
| Modified Sugar | Key Findings with MeisoC | Implications | References |
| Hexitol Nucleic Acid (HNA) | The hexitol backbone influences base-pairing selectivity and enzymatic incorporation of MeisoC. Evolved polymerases can incorporate h-isoCMeMP opposite h-isoG, but further extension is limited. Mispairing in vivo is dependent on the backbone. | The combination of a modified base and sugar can create a more orthogonal genetic system, but polymerase efficiency is a major challenge. | nih.gov |
| Arabino Nucleic Acid (AraNA) | While mentioned as a well-known XNA that can be used for enzymatic polymerization, specific data on its combination with this compound was not found in the provided search results. | The principles of backbone influence on polymerase activity likely apply, but specific interactions would need to be experimentally determined. | researchgate.net |
Misincorporation Events and Specificity of Polymerase-Mediated Base Pairing
The specificity of base pairing is crucial for the integrity of genetic information. With the MeisoC-isoG pair, a primary concern is the potential for misincorporation due to the tautomeric properties of isoguanine. oup.comresearchgate.netnih.gov The enol tautomer of isoG is structurally similar to thymine (B56734) and can form a Watson-Crick-like pair with adenine. oup.comresearchgate.netnih.gov This can lead to the misincorporation of thymidine (B127349) triphosphate (dTTP) opposite a template isoG. nih.gov
Conversely, when MeisoC is in the template strand, the primary intended partner is isoG. However, misincorporation of other natural bases can occur. Studies have shown that d-isoCMe mainly mispairs with guanine. nih.gov In enzymatic assays, MeisoC was also found to misincorporate mainly with adenine. nih.gov The frequency and type of misincorporation are influenced by the specific polymerase used and the sequence context. oup.comnih.gov For example, pyrosequencing experiments have demonstrated that while the correct incorporation of isoG opposite MeisoC can be achieved, subsequent misincorporation events can occur at neighboring positions. researchgate.net The challenges in replication are often attributed not just to tautomerism at the insertion step, but also to disrupted contacts between the polymerase and the minor groove of the DNA duplex after the non-natural pair has been formed. oup.comnih.govoup.comnih.gov The MeisoC-isoG pair lacks the O2 acceptor found in natural pyrimidines, which is a key contact point for some polymerases. nih.gov
RecA Protein-Mediated Strand Exchange with this compound DNA Substrates
The RecA protein of E. coli is a central enzyme in homologous recombination, mediating the search for homology and strand exchange between DNA molecules. nih.govnih.govacs.org For an expanded genetic alphabet to be fully functional within a biological system, it must be compatible with such essential cellular processes.
Research has demonstrated that the RecA protein can indeed promote DNA strand exchange with substrates containing MeisoC and isoG. nih.govacs.org In these experiments, all guanine and cytosine residues in a 40 base-pair region of a duplex DNA were replaced with isoG and MeisoC, respectively. nih.govacs.org RecA was able to facilitate strand exchange between this fully substituted duplex and a complementary single-stranded DNA with a rate and efficiency comparable to that of normal DNA. nih.govacs.org This finding is significant because it shows that the hydrogen bonding pattern of the MeisoC-isoG pair is compatible with the mechanism RecA uses to recognize homologous sequences. nih.govacs.org This compatibility provides crucial support for the potential of MeisoC and isoG to function as a third base pair within a living organism, as it indicates that this synthetic genetic information could be subject to natural processes of DNA repair and recombination. nih.gov
Implications for Expanding the Genetic Code and Xeno Nucleic Acid (XNA) Systems
The development of stable, replicable, and orthogonal non-natural base pairs is a cornerstone of synthetic biology, aiming to expand the genetic alphabet beyond the four canonical bases. oup.comnih.govmdpi.com The MeisoC-isoG pair represents one of the most studied systems in this endeavor. oup.comnih.gov Its ability to be replicated by polymerases, albeit with some challenges, and its compatibility with the RecA-mediated recombination machinery demonstrate its potential as a functional component of an expanded genetic code. oup.comnih.govacs.org
By adding a third, independent base pair, the informational capacity of DNA can be significantly increased. This opens up possibilities for encoding non-canonical amino acids, creating novel proteins with new functions, and developing new tools for molecular biology. nih.govresearchgate.net
Furthermore, the use of MeisoC in Xeno Nucleic Acid (XNA) systems, which feature modified sugar backbones, pushes the boundaries of synthetic genetics even further. nih.gov Combining a non-natural base with a non-natural sugar creates a genetic polymer that is potentially "orthogonal" to natural biological systems, meaning it would not be recognized by natural enzymes and could not exchange information with DNA or RNA. nih.gov This offers a potential biological containment strategy for genetically modified organisms. The finding that mispairing and misincorporation of MeisoC are dependent on the sugar backbone (e.g., deoxyribose vs. hexitol) indicates that rational design of the XNA scaffold can be used to tune its properties and move towards true orthogonality. nih.gov
Applications of 5 Methylisocytosine in Advanced Biological and Biotechnological Systems
Design and Development of Expanded Genetic Alphabets
The natural genetic alphabet is limited to four nucleobases—adenine (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T)—which form two specific base pairs (A-T and G-C). The introduction of 5-methylisocytosine as a fifth base, capable of forming a unique and specific base pair, represents a significant step toward expanding this alphabet. This expansion has profound implications for the storage and manipulation of genetic information.
An orthogonal information system is one that operates independently of the natural biological pathways for information storage and retrieval. The non-natural base pair formed between this compound (MeisoC) and isoguanine (B23775) (isoG) is a prime example of such a system. nih.gov This pair is joined by three hydrogen bonds, similar to the natural G-C pair, but with a distinct hydrogen bonding pattern that prevents it from pairing with the natural bases. nih.gov This specificity ensures that the MeisoC-isoG pair functions as a separate and parallel genetic information channel within a DNA duplex.
The orthogonality of the MeisoC-isoG pair has been demonstrated in PCR amplification, where it can be replicated with a high degree of fidelity, acting as a third base pair alongside the natural A-T and G-C pairs. nih.gov This creates a six-letter genetic alphabet (A, T, C, G, MeisoC, isoG), significantly increasing the information density of a DNA molecule. The development of such orthogonal systems is crucial for synthetic biology applications where the introduction of new genetic information must not interfere with the host organism's natural genetic processes. nih.gov
| Unnatural Base Pair | Hydrogen Bonds | Orthogonality to Natural Pairs | Reference |
| This compound (MeisoC) – isoguanine (isoG) | 3 | High | nih.govnih.gov |
The ability to incorporate additional, unnatural base pairs into DNA opens up the possibility of encoding a wider array of information than is possible with the four natural bases. By moving beyond the constraints of the natural genetic alphabet, scientists can design DNA molecules for novel applications in data storage and molecular computation.
The increased number of unique codons made possible by an expanded alphabet allows for the site-specific incorporation of non-natural amino acids into proteins. frontiersin.orgresearchgate.net This can be achieved by assigning a new codon, containing an unnatural base like this compound, to a specific non-natural amino acid. This process requires an engineered tRNA with a corresponding anticodon and an aminoacyl-tRNA synthetase that can charge the tRNA with the desired non-natural amino acid. The successful use of five-base codons in in-vitro translation systems has demonstrated the feasibility of this approach, paving the way for the creation of proteins with novel functions and properties. nih.gov
Functional Nucleic Acids and Aptamer Development
Functional nucleic acids, such as aptamers and deoxyribozymes (DNAzymes), are short sequences of DNA or RNA that can fold into specific three-dimensional structures to bind to target molecules or catalyze chemical reactions. illinois.edu The incorporation of modified nucleobases like this compound can enhance the chemical and structural diversity of nucleic acid libraries, leading to the development of functional nucleic acids with improved or novel properties.
The isoguanine:this compound (isoG:isoCMe) pair has been successfully incorporated into a hexitol (B1215160) nucleic acid (HNA) scaffold. HNA is a synthetic analog of DNA with a modified sugar-phosphate backbone. The study of the base-pairing properties and polymerase acceptance of this modified HNA demonstrated that the inclusion of this compound can contribute to the development of orthogonal genetic systems with altered backbone chemistry. researchgate.net
Furthermore, the creation of a functional fluorescent RNA aptamer using the eight-letter Hachimoji DNA system, which includes this compound (S), showcases the potential of this modified base in generating functional RNA molecules. nih.gov This demonstrates that the expanded genetic alphabet can be transcribed into RNA molecules that fold into specific structures and perform desired functions.
Research Tools for Studying DNA Repair Mechanisms
DNA repair pathways are essential for maintaining genome integrity. The study of these pathways often relies on the use of synthetic DNA substrates containing specific lesions or modifications. This compound and its derivatives can serve as valuable tools for probing the specificity and mechanisms of DNA repair enzymes, particularly DNA glycosylases.
Researchers have synthesized oligonucleotides containing the complete set of oxidized and deaminated bases that can arise from 5-methylcytosine (B146107). researchgate.net These synthetic DNA substrates have been used to probe the activity of human DNA glycosylases involved in the base excision repair (BER) pathway, such as thymine-DNA glycosylase (TDG). fu-berlin.de By observing how these enzymes interact with and process DNA containing these modified bases, scientists can gain insights into the molecular recognition events that trigger DNA repair. For example, studies have shown that TDG can excise certain oxidized forms of 5-methylcytosine, highlighting its role in active DNA demethylation and the repair of lesions arising from the oxidation of methylated cytosines. fu-berlin.de
Probing Polymerase Molecular Recognition and Enzymatic Mechanisms
The ability of DNA polymerases to accurately replicate DNA is fundamental to life. The use of unnatural base pairs containing this compound provides a unique opportunity to study the factors that govern polymerase fidelity and efficiency. By challenging polymerases with non-natural substrates, researchers can investigate the roles of hydrogen bonding, shape complementarity, and other interactions in the polymerase active site.
Studies on the replication of the this compound (MeisoC) and isoguanine (isoG) pair have provided insights into the challenges and limitations of polymerase-mediated synthesis of unnatural DNA. While this pair can be replicated, the fidelity is not as high as with natural base pairs, with challenges arising from potential tautomerism of the unnatural bases and altered interactions in the minor groove of the DNA, which is surveyed by the polymerase. researchgate.net
In contrast, studies with human DNA polymerase β have shown that the presence of 5-methylcytosine and some of its oxidized forms in the DNA template does not significantly alter the fidelity of the polymerase. nih.gov This suggests that the polymerase active site can accommodate these modifications without compromising the accuracy of DNA synthesis. Such studies are crucial for understanding how epigenetic modifications are maintained or altered during DNA replication and repair.
| Polymerase | Unnatural Base/Modification | Key Finding | Reference |
| Family A Polymerases | dMeisoC-disoG | Replication is possible but with lower fidelity than natural bases. | researchgate.net |
| Human DNA Polymerase β | 5-methylcytosine (and oxidized forms) | Fidelity of the polymerase is largely unaltered. | nih.gov |
Integration into Hachimoji DNA for Novel Applications
Hachimoji DNA represents a significant leap in synthetic biology, expanding the genetic alphabet from four to eight letters. nih.govgem-net.net This system includes the four natural bases (A, T, C, G) and four synthetic bases that form two new, specific base pairs: P with Z, and B with S. The synthetic pyrimidine (B1678525) analog 'S' is this compound. trilinkbiotech.comresearchgate.net This eight-letter alphabet dramatically increases the information storage density of DNA. nih.gov
The integration of this compound into the Hachimoji DNA system has been shown to be robust, with the resulting eight-letter DNA maintaining a standard double-helical structure. nih.gov A key demonstration of its functionality is the successful in vitro transcription of a Hachimoji DNA template into a Hachimoji RNA molecule. This synthetic RNA was designed to be a variant of the 'Spinach' fluorescent aptamer and was shown to be functional, fluorescing upon binding to its target molecule. nih.govgem-net.net
The potential applications of Hachimoji DNA are vast and include:
High-density data storage: Doubling the number of letters in the genetic alphabet exponentially increases the amount of information that can be stored in a given length of DNA. nih.govwikipedia.org
DNA barcoding and nanotechnology: The expanded set of building blocks allows for the creation of more complex and unique DNA barcodes for sample tracking and the self-assembly of more intricate DNA nanostructures. nih.govwikipedia.org
Novel protein engineering: The increased number of codons available in an eight-letter system provides more opportunities for the site-specific incorporation of non-natural amino acids, enabling the creation of proteins with novel functions. wikipedia.org
Advanced Analytical Techniques for Characterization of 5 Methylisocytosine in Nucleic Acids
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the fundamental characterization of 5-Methylisocytosine, providing detailed information about its molecular structure, bonding, and electronic properties. libretexts.org These methods analyze the interaction of the compound with electromagnetic radiation. libretexts.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound by measuring the vibrations of its chemical bonds. youtube.comnih.gov Characteristic absorption bands in the IR spectrum correspond to specific vibrational modes, such as the N-H stretching of the amine group, C=O stretching of the carbonyl group, C=C and C=N stretching within the aromatic ring, and C-H stretching and bending of the methyl group. nih.gov This provides a molecular fingerprint that helps confirm the compound's identity.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. libretexts.orgnih.gov Due to its conjugated pyrimidine (B1678525) ring system, this compound absorbs UV light at a characteristic wavelength. The position and intensity of the absorption maximum (λmax) are sensitive to the molecular structure and can be used for quantification and purity assessment.
Chromatographic Techniques for Product Identification and Purity Assessment
Chromatographic methods are essential for separating this compound from complex mixtures, such as DNA hydrolysates, and for assessing its purity. These techniques separate molecules based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly in its tandem MS/MS configuration, is the "gold standard" for the sensitive and quantitative analysis of modified nucleosides like this compound. nih.gov The HPLC component separates the nucleosides from a digested DNA sample, and the mass spectrometer detects and quantifies them with high specificity. nih.gov
The process involves enzymatic hydrolysis of DNA into individual deoxyribonucleosides, followed by chromatographic separation, typically using a C18 reversed-phase column. phenomenex.blog The mass spectrometer then ionizes the separated compounds and measures their mass-to-charge ratio (m/z). For enhanced specificity, tandem mass spectrometry (MS/MS) is employed, where a specific parent ion for 5-methyl-2'-deoxycytidine is selected, fragmented, and a characteristic daughter ion is monitored. This technique, known as multiple reaction monitoring (MRM), allows for highly accurate quantification with low detection limits, often in the femtomole range. chemcoplus.co.jpwikipedia.org In some cases, chemical derivatization is used to improve chromatographic retention and enhance detection sensitivity by up to 123-fold. phenomenex.blogchemcoplus.co.jpoup.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Chromatography Mode | Reversed-Phase or Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of nucleosides from DNA hydrolysate. |
| Stationary Phase | C18 Silica Column | Provides hydrophobic interaction for separation. |
| Mobile Phase | Gradient of aqueous solvent (e.g., water with formic acid) and organic solvent (e.g., methanol or acetonitrile) | Elutes nucleosides based on polarity. |
| Ionization Source | Electrospray Ionization (ESI) | Generates ions from the eluted nucleosides for MS analysis. |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Limit of Detection (LOD) | As low as 0.06 - 0.19 fmol phenomenex.blogwikipedia.org | Ensures detection of low-abundance modifications. |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the identification and quantification of this compound. Due to the low volatility of nucleobases, a crucial derivatization step is required prior to analysis. researchgate.net This process replaces polar, active hydrogen atoms on the molecule with non-polar groups, increasing its volatility and thermal stability. researchgate.net
The most common derivatization method is silylation, where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens on the amine and hydroxyl groups with a trimethylsilyl (TMS) group. chemcoplus.co.jpresearchgate.net The resulting TMS-derivatized this compound is volatile and can be readily separated by GC on a nonpolar capillary column. The mass spectrometer then detects the compound, providing a characteristic mass spectrum that confirms its identity.
| Parameter | Typical Condition/Reagent | Purpose |
|---|---|---|
| Derivatization Method | Silylation researchgate.net | To increase volatility and thermal stability of the analyte. |
| Silylating Reagents | MSTFA, BSTFA, TMCS (as catalyst) chemcoplus.co.jpresearchgate.net | Replaces active hydrogens with non-polar trimethylsilyl (TMS) groups. |
| Column Type | Nonpolar capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) | Separates derivatized compounds based on boiling point and polarity. |
| Detection | Mass Spectrometry (Electron Ionization) | Provides a characteristic fragmentation pattern for identification. |
Techniques for Sequence Determination in Modified Oligonucleotides
Determining the precise location of this compound within a DNA or RNA oligonucleotide is critical. While standard sequencing methods can be hindered by base modifications, several adapted approaches allow for accurate sequence determination.
Pyrosequencing is a sequence-by-synthesis method that can be adapted to quantify the methylation level at specific CpG sites. The standard approach for detecting 5-methylcytosine (B146107) (and by extension, this compound) involves a chemical pretreatment of the DNA with sodium bisulfite.
This treatment converts unmethylated cytosine residues to uracil (B121893), while methylated cytosines are resistant to this conversion and remain as cytosine. After bisulfite treatment, the target region is amplified by PCR, during which the uracils are replicated as thymines. The pyrosequencing reaction then analyzes this amplified product. At the position of a potential modification, the assay quantifies the relative amount of cytosine and thymine (B56734) incorporated. A high cytosine signal indicates the original presence of this compound, whereas a high thymine signal indicates an unmethylated cytosine. This allows for a quantitative measure of the modification at single-nucleotide resolution.
Dye-labeled terminator sequencing, the basis of the automated Sanger sequencing method, can also provide information about the location of modified bases like this compound. nih.gov This method relies on the enzymatic synthesis of a complementary DNA strand in the presence of fluorescently labeled dideoxynucleotides (ddNTPs), which terminate the chain extension. nih.gov
The presence of a modified base such as this compound in the template strand can affect the incorporation efficiency of nucleotides by the DNA polymerase. wikipedia.org This can manifest in several ways in the resulting sequencing chromatogram:
Altered Peak Height: The polymerase may incorporate the complementary guanine (B1146940) or a dye-labeled terminator opposite this compound with a different efficiency than opposite a standard cytosine, leading to a change in the corresponding peak height in the electropherogram.
Premature Termination: In some cases, the modification may cause the polymerase to pause or dissociate from the template, leading to a series of termination products that can alter the signal-to-noise ratio or create "false stops" in the sequence data.
By comparing the sequencing chromatogram of a potentially modified oligonucleotide with that of an unmodified control sequence, variations in peak patterns can indicate the presence and location of this compound.
Thermal Denaturation (Tm) Measurements for Hybridization Strength
Thermal denaturation, or melting temperature (Tm), analysis is a fundamental technique used to assess the stability of nucleic acid duplexes. The Tm is the temperature at which half of the double-stranded nucleic acid molecules dissociate into single strands. This value is a direct indicator of the hybridization strength, with a higher Tm signifying a more stable duplex. The stability of a nucleic acid duplex is influenced by factors such as its length, GC content, salt concentration, and the presence of any modified nucleobases. The incorporation of this compound (5-me-isoC) into oligonucleotides and its effect on hybridization strength has been a subject of scientific investigation to understand its potential role in synthetic genetic systems.
Research Findings on this compound and Duplex Stability
Research has been conducted to determine the base-pairing properties of this compound when incorporated into DNA oligonucleotides. These studies often involve synthesizing DNA strands containing 5-me-isoC and then measuring the Tm of the duplexes formed with complementary strands containing natural or other modified bases.
One key finding is that the pairing of this compound with isoguanine (B23775) (isoG) results in a stable base pair, in some contexts even more stable than the natural guanine-cytosine (G-C) pair. The increased stability of the 5-me-isoC:isoG pair can be attributed to the formation of three hydrogen bonds, similar to a G-C pair, with the methyl group in the 5-position of isocytosine (B10225) potentially contributing to enhanced base stacking interactions within the duplex.
Studies have systematically measured the Tm of various duplexes to quantify the effect of this compound. For instance, the Tm of a duplex containing a single 5-me-isoC paired with isoG has been compared to the Tm of duplexes where 5-me-isoC is mismatched with the four canonical DNA bases (adenine, guanine, cytosine, and thymine).
Detailed Thermal Denaturation Data
The following tables present thermal denaturation data from a study investigating the hybridization of oligonucleotides containing this compound. The data illustrates the stability of the 5-me-isoC:isoG base pair and the destabilizing effects of mismatches.
In one study, oligonucleotides were synthesized with either a deoxyribose (d) or a hexitol (B1215160) (h) sugar backbone to assess the impact of the sugar moiety on hybridization. The sequence of the oligonucleotide containing this compound was 3'-CCA TCG T (3 or 4) G CCA C-5', where '3' represents deoxyribose-5-methylisocytosine (d-isoCMe) and '4' represents hexitol-5-methylisocytosine (h-isoCMe). These were hybridized with a complementary strand containing either deoxyisoguanosine (d-isoG) or hexitol-isoguanosine (h-isoG) in the sequence 5'-GGT AGC A (1 or 2) C GGT G-3'.
Table 1: Tm Values of Duplexes Containing this compound Paired with Isoguanine Analogs ucl.ac.uknih.gov
| Entry | Strand 1 (isoG) | Strand 2 (isoCMe) | Tm (°C) |
| 1 | d-isoG | d-isoCMe | 54.1 |
| 2 | h-isoG | d-isoCMe | 50.7 |
| 3 | d-isoG | h-isoCMe | 52.6 |
| 4 | h-isoG | h-isoCMe | 48.9 |
The data in Table 1 demonstrates that the duplex formed between two DNA strands (d-isoG and d-isoCMe) is the most stable. The incorporation of a hexitol nucleic acid (HNA) sugar in either or both strands leads to a decrease in the melting temperature, indicating reduced duplex stability. nih.gov
Further experiments were conducted to evaluate the specificity of this compound pairing by measuring the Tm of duplexes where d-isoCMe and h-isoCMe were mismatched against the four natural DNA bases.
Table 2: Tm Values of Duplexes with this compound Mismatched Against Natural Bases ucl.ac.uk
| Base in Opposite Strand | Tm (°C) with d-isoCMe | Tm (°C) with h-isoCMe |
| dA | 51.9 | 47.7 |
| dT | 43.9 | 41.1 |
| dC | 48.4 | 46.1 |
| dG | 56.8 | 54.8 |
The results in Table 2 show that this compound, in both its deoxyribose and hexitol forms, forms the most stable pair with guanine among the natural bases. ucl.ac.uk This suggests a notable propensity for mispairing with guanine. The Tm values for pairs with adenine, cytosine, and thymine are significantly lower, indicating that these mismatches are destabilizing. ucl.ac.uk The hexitol-modified this compound generally forms less stable duplexes than its deoxyribose counterpart, regardless of the pairing partner. ucl.ac.uk
Another study investigated the base-pairing properties of 7-deaza-2'-deoxyisoguanosine with various partners, including this compound, in both antiparallel and parallel stranded DNA duplexes. For antiparallel duplexes, the duplex containing a 7-deazaisoguanine paired with this compound was found to be the most stable, even more so than the duplex with a natural guanine-cytosine pair. seela.net This highlights the strong and specific pairing interaction between this particular isoguanine analog and this compound.
Computational Modeling and Theoretical Investigations of 5 Methylisocytosine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. spbu.rusdu.dk These methods, ranging from density functional theory (DFT) to ab initio approaches like Møller-Plesset perturbation theory (MP2), are used to study the electronic structure, which dictates the molecule's stability, geometry, and reactivity. univ-amu.frnih.govmdpi.com For 5-methylisocytosine, these calculations can elucidate the distribution of electrons within the molecule, identify the most reactive sites, and predict its behavior in chemical reactions.
A key application of quantum chemistry is the calculation of bond dissociation energies (BDEs), which measure the strength of a chemical bond. researchgate.netrsc.org The BDE of the C-H bonds in the methyl group of this compound is particularly important for understanding its stability and reactivity, especially in the context of epigenetic-like modifications.
In one study, the reactivity of an iron(IV)-oxo complex, a model for ten-eleven-translocation (TET) enzymes that oxidize 5-methylcytosine (B146107) in natural DNA, was investigated against several methylated cytosine derivatives, including this compound (5miC). nih.gov Researchers found that calculating the C-H bond energies at the methyl group was an effective tool for predicting the rate of reaction with the iron complex. nih.gov This computational approach helps to understand how the position of the methyl group influences the C-H bond strength and, consequently, the molecule's susceptibility to oxidation. nih.gov Machine learning models are also being developed to predict BDEs with high accuracy and speed, which could further accelerate the study of such reactions. nrel.govsc.edu
Table 1: Computational Methods in this compound Reactivity Studies
| Computational Method | Application | Finding | Reference |
|---|---|---|---|
| Quantum Chemical Calculations (DFT) | Calculation of C-H bond dissociation energies (BDEs) | C-H BDE is an efficient predictor of reaction rates with oxidizing agents. | nih.gov |
Molecular Dynamics Simulations of this compound in Nucleic Acid Contexts
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. scfbio-iitd.res.in For this compound, MD simulations provide critical insights into its behavior when incorporated into DNA or RNA strands. nih.gov These simulations can model the conformational dynamics of the nucleic acid duplex, the stability of the non-natural base pair, and the influence of the surrounding solvent environment. scfbio-iitd.res.in
By simulating a nucleic acid sequence containing a this compound:isoguanine (B23775) pair, researchers can assess the structural impact of this substitution. MD simulations can reveal details about helical parameters, backbone conformation, and the dynamics of hydrogen bonding between the non-natural bases. scfbio-iitd.res.in This information is crucial for evaluating the viability of expanded genetic alphabets and for designing novel nucleic acid-based technologies. Predictive methods using MD simulations can identify stable antisense oligonucleotide (ASO) analogs for potential therapeutic applications before undertaking costly synthesis. nih.gov
Modeling of Polymerase-Nucleic Acid Interactions with Non-Natural Bases
Understanding how DNA and RNA polymerases interact with and replicate non-natural base pairs is essential for their use in synthetic biology. oup.commdpi.com Computational models are used to simulate the intricate process of a polymerase encountering a non-natural base like this compound in a template strand.
The this compound:isoguanine (MeisoC:isoG) pair is designed to be isosteric to the natural G:C pair, meaning it has a similar size and shape. oup.com However, a key difference lies in the pattern of hydrogen bond donors and acceptors in the minor groove of the DNA helix. Crystal structures of polymerase-DNA complexes have shown that interactions in the minor groove are important for replication fidelity. oup.com The MeisoC:isoG pair lacks the O2 acceptor found in natural pyrimidines, which can disrupt the polymerase's active site. oup.com Modeling these interactions helps to explain experimental observations, such as polymerase stalling or misincorporation, and provides a rational basis for designing improved non-natural bases that can be more efficiently replicated. oup.comnih.gov
Computational Approaches for Predicting Base Pairing and Tautomerism
The fidelity of genetic information transfer relies on specific hydrogen bonding between complementary bases. For non-natural pairs like this compound and isoguanine, predicting their pairing behavior is complicated by the possibility of tautomerism—the migration of a proton, which alters the hydrogen bonding pattern. ffame.org
Computational chemistry offers methods to predict the most stable tautomeric forms of nucleobases in different environments. researchgate.netacs.org The major tautomer of isoguanine presents a hydrogen bonding pattern complementary to this compound. ffame.org However, a minor tautomeric form of isoguanine can present a pattern that is complementary to thymine (B56734), potentially leading to mutations during replication. ffame.orgresearchgate.net Computational analyses, such as conformational pairing analysis, can be employed to systematically evaluate the pairing possibilities and design degenerate bases. tandfonline.com For example, this compound was conceived as a degenerate base that could pair non-selectively and with minimal destabilization opposite purine (B94841) bases. tandfonline.com
Table 2: Predicted Pairing Behavior of this compound and its Partner Isoguanine
| Base | Pairing Partner (Major Tautomer) | Pairing Partner (Minor Tautomer) | Consequence of Tautomerism | Reference |
|---|---|---|---|---|
| This compound | Isoguanine | - | Forms a stable, non-natural base pair. | oup.comffame.org |
Application of Computational Models in Drug Research and Design
Computational models have become a cornerstone of modern drug discovery, accelerating the process of identifying and optimizing new therapeutic agents. conferencenrml.comnih.gov These methods, often grouped under the term computer-aided drug design (CADD), include techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore modeling. mdpi.comtaylorfrancis.comjpionline.org
In the context of this compound, these computational tools can be applied in several ways. For instance, if this compound is part of a nucleic acid-based therapeutic (like an antisense oligonucleotide), molecular docking and MD simulations can be used to predict how the modified nucleic acid will bind to its target RNA or protein. nih.govjpionline.org Pharmacophore modeling can identify the essential chemical features of this compound or its derivatives that are required for a specific biological activity. conferencenrml.commdpi.com These computational approaches reduce the time and cost associated with experimental screening by allowing researchers to prioritize compounds with a higher likelihood of success. jpionline.org
Future Directions and Emerging Research Avenues for 5 Methylisocytosine
Development of Next-Generation Orthogonal Genetic Systems
A primary focus of research involving 5-methylisocytosine is the creation of robust and truly independent genetic systems that can operate alongside the natural DNA alphabet without interference. This concept of orthogonality is crucial for the safe and predictable engineering of biological systems.
This compound (S or MeisoC) forms a highly specific base pair with isoguanine (B23775) (isoG or B) through a unique hydrogen bonding pattern. oup.com The major tautomer of isoguanine presents a donor-donor-acceptor pattern that is perfectly complementary to the acceptor-acceptor-donor pattern of this compound. nih.govacs.org This interaction is distinct from the Watson-Crick pairing of natural bases (A-T and G-C), forming the basis of an Artificially Expanded Genetic Information System (AEGIS). ffame.org This expanded, six-letter alphabet (A, T, C, G, S, B) has been shown to be replicable through PCR, demonstrating its potential as a functional information-storing system. oup.com
Future research is focused on enhancing the fidelity and efficiency of these systems. Studies have explored the incorporation of the this compound:isoguanine pair into various synthetic nucleic acid backbones, known as Xeno Nucleic Acids (XNAs), such as hexitol (B1215160) nucleic acid (HNA). nih.govresearchgate.netsci-hub.seucl.ac.uk Combining base modifications with backbone alterations has been shown to reduce mispairing and misincorporation in vivo, leading to greater orthogonality. nih.govresearchgate.net For instance, when incorporated into an HNA backbone, the isoG:isoCMe pair showed different mispairing patterns compared to its deoxyribose counterpart, a step towards a fully orthogonal system. researchgate.netucl.ac.uk Further development aims to create organisms that can stably maintain and replicate genomes containing these unnatural pairs, effectively establishing a "firewall" between synthetic and natural genetic information. nih.gov The development of "hachimoji" (eight-letter) DNA, which includes the P:Z pair in addition to the S:B pair, further illustrates the potential for expanding the genetic code, enhancing data storage capacity at the molecular level. acs.org
Table 1: Properties of this compound in Orthogonal Systems
| Property | Description | Significance | References |
|---|---|---|---|
| Pairing Partner | Isoguanine (isoG) | Forms a stable, specific three-hydrogen-bond pair, orthogonal to natural A-T and G-C pairs. | oup.com |
| Hydrogen Bonding | Acceptor-Acceptor-Donor pattern. | Complementary to isoG's Donor-Donor-Acceptor pattern, ensuring pairing fidelity. | nih.govacs.org |
| System Name | Artificially Expanded Genetic Information System (AEGIS) | A framework for creating expanded genetic alphabets. | ffame.org |
| Replication | Can be amplified by PCR using engineered polymerases. | Demonstrates the ability to store and propagate genetic information. | oup.com |
| XNA Integration | Successfully incorporated into Hexitol Nucleic Acid (HNA) and other backbones. | Combining base and backbone modifications enhances orthogonality and stability. | nih.govresearchgate.netsci-hub.seucl.ac.uk |
Exploration of Novel Biochemical Pathways Involving this compound
As this compound is a synthetic molecule, no natural biochemical pathways exist for its synthesis or metabolism. A key research frontier is therefore the design and engineering of novel enzymatic pathways that can produce, utilize, and degrade this unnatural base within a living organism. This involves the directed evolution and rational design of enzymes to recognize and process substrates they would not normally encounter.
The interaction of this compound with various DNA polymerases and ligases is a central area of study. nih.gov While some natural polymerases can incorporate this compound triphosphate, they often do so with lower efficiency and fidelity than their natural counterparts. nih.govnsf.gov Researchers are engineering polymerases, such as variants of Taq polymerase and reverse transcriptases, to more efficiently and accurately replicate DNA containing the isoCMe:isoG pair. oup.comnih.gov Similarly, the ability of DNA ligases to join strands containing XNA modifications, including this compound, is being explored to enable the construction of larger, more complex synthetic genetic circuits. nih.gov
Future work will likely focus on creating entire metabolic pathways for in vivo synthesis. This could involve engineering enzymes from existing nucleoside biosynthesis pathways to accept novel precursor molecules, ultimately leading to the production of this compound deoxynucleoside triphosphate (dMeisoCTP) within the cell. The discovery of novel catabolic pathways for other unusual sugars and molecules provides a conceptual framework for how such engineered pathways might be developed. nih.gov Establishing these pathways is a critical step toward creating semi-synthetic organisms that can autonomously maintain and replicate an expanded genetic alphabet without the need for external supply of the unnatural bases. nih.gov
Expansion of Biotechnological and Biomedical Applications
The unique properties of this compound have already been leveraged for several practical applications, particularly in diagnostics and nanotechnology. Future research aims to broaden this scope, leading to next-generation tools and materials.
One of the most successful applications is in real-time quantitative PCR (qPCR). promega.com The Plexor™ technology, for example, utilizes the specific pairing between a fluorescently labeled this compound (iso-dC) in a PCR primer and a quencher-linked isoguanine (dabcyl-iso-dG) in the dNTP mix. bitesizebio.com During amplification, the incorporation of the quencher opposite the fluorophore results in a decrease in signal, allowing for precise quantification of the target nucleic acid. bitesizebio.comresearchgate.net This method offers high specificity and sensitivity for detecting genetic sequences, including for diagnostic purposes like identifying anthrax-related toxin genes. acs.orgresearchgate.netnih.gov
In the realm of nanotechnology, the isoCMe:isoG pair is being used to construct novel self-assembling DNA structures. nih.gov Its integration into DNA tensegrity triangles has been shown to produce stable 3D crystals, demonstrating that expanded alphabets can be used as programmable materials for nanoconstruction. nih.gov
Emerging biomedical applications include the development of supramolecular polymers and materials. psu.edugoogle.comgoogle.com By incorporating this compound (referred to as 2-amino-4-hydroxy-6-methylpyrimidine (B160893) in some chemical contexts) into polymers, researchers are creating materials with potential uses in tissue engineering and for the controlled release of drugs. psu.edugoogle.comgoogle.com The specific hydrogen bonding of the isocytosine (B10225) moiety can impart self-healing properties or be used to create modular, bioactive scaffolds. psu.edu
Table 2: Current and Emerging Applications of this compound
| Application Area | Specific Use | Mechanism/Principle | References |
|---|---|---|---|
| Molecular Diagnostics | Real-Time Quantitative PCR (qPCR) | Specific pairing of fluorescent iso-dC in a primer with a quencher-labeled iso-dG analog during amplification. | promega.combitesizebio.comresearchgate.netnih.gov |
| DNA Nanotechnology | Self-Assembling 3D Structures | Use of the orthogonal isoCMe:isoG pair to create programmable, stable DNA crystals. | nih.gov |
| Biomaterials | Supramolecular Polymers | Incorporation into polymers to create materials for tissue engineering and drug delivery. | psu.edugoogle.comgoogle.com |
| Genetic Analysis | Fluorescence Quenching Probes | Site-specific enzymatic incorporation of a quencher linked to isoguanine to detect genetic sequences. | acs.orgresearchgate.net |
Advanced Methodologies for Synthesis and Characterization
The advancement of research on this compound relies heavily on robust chemical methods for its synthesis and sophisticated analytical techniques for its characterization. Future progress is tied to the development of more efficient and scalable versions of these methodologies.
The synthesis of oligonucleotides containing this compound is typically achieved using standard phosphoramidite (B1245037) chemistry on a solid support, a method that allows for its precise placement within a DNA or XNA sequence. oup.comresearchgate.netucl.ac.uk The synthesis of the this compound phosphoramidite monomer itself is a key preliminary step that researchers continue to optimize.
Characterization of this compound and the nucleic acids that contain it requires a suite of advanced analytical tools.
Sequencing: To verify its incorporation and study its effects on replication, specialized sequencing methods have been developed. These include modified dye terminator sequencing and pyrosequencing, which can unambiguously identify the position of both this compound and its isoguanine partner within a single nucleic acid strand. oup.com
Spectroscopy and Chromatography: Nuclear Magnetic Resonance (NMR) spectroscopy is used to study the structure and pairing dynamics of duplexes containing the unnatural pair. researchgate.net High-Performance Liquid Chromatography (HPLC) is essential for the purification of synthesized oligonucleotides and nucleotides, while High-Performance Capillary Electrophoresis (HPCE) offers a sensitive and efficient method for quantifying global DNA modifications. oup.comresearchgate.net Thermal denaturation (Tm) studies, monitored by UV spectroscopy, are routinely used to measure the stability of duplexes and the specificity of base pairing. ucl.ac.uk
Table 3: Methodologies for the Synthesis and Characterization of this compound
| Methodology | Purpose | Key Findings / Application | References |
|---|---|---|---|
| Phosphoramidite Chemistry | Synthesis | Enables site-specific incorporation of this compound into synthetic DNA and XNA oligonucleotides. | oup.comresearchgate.netucl.ac.uk |
| Dye Terminator & Pyrosequencing | Characterization (Sequencing) | Allows for the precise identification of non-natural bases within a nucleic acid sequence. | oup.com |
| NMR Spectroscopy | Characterization (Structural) | Used to determine the structure and confirm the hydrogen-bonding pattern of duplexes containing the isoCMe:isoG pair. | researchgate.net |
| HPLC / HPCE | Characterization (Analysis) | Purification of synthetic nucleic acids and quantification of modified bases. | oup.comresearchgate.net |
| Thermal Denaturation (Tm) | Characterization (Stability) | Measures the stability and specificity of base pairing in duplexes containing this compound. | ucl.ac.uk |
Integration with Artificial Intelligence and Machine Learning in Computational Biology
The intersection of synthetic biology with artificial intelligence (AI) and machine learning (ML) presents a powerful new paradigm for research. thesciencepublishers.comdmame-journal.org While direct applications to this compound are still emerging, the tools of computational biology are poised to accelerate its development and application significantly.
Future research directions integrating AI with the study of this compound include:
Predictive Modeling: Using deep learning to model the base-pairing thermodynamics and stability of novel XNAs containing this compound, accelerating the design of new orthogonal systems. arxiv.orgphilarchive.org
Enzyme Engineering: Applying ML algorithms to predict mutations that would improve a polymerase's ability to recognize and replicate unnatural base pairs, guiding rational enzyme design. thesciencepublishers.com
Genomic Data Analysis: Developing AI tools to analyze the output of high-throughput sequencing of semi-synthetic organisms, identifying off-target effects or evolutionary pathways of the expanded alphabet. bioscipublisher.comarxiv.org
De Novo Design: Employing generative models to design novel genetic components, such as aptamers or DNA-based nanostructures, that leverage the unique chemical properties of this compound. nih.gov
This synergy between the synthetic (this compound) and the virtual (AI/ML) promises to unlock new insights and capabilities, driving the next wave of innovation in computational and synthetic biology. dmame-journal.org
Q & A
Q. How can researchers ensure reproducibility when publishing studies on this compound synthesis and characterization?
- Methodological Answer : Detailed experimental protocols must include reagent sources (e.g., CAS 554-01-8), purification methods (e.g., HPLC gradients), and characterization data (e.g., -NMR, HRMS). Supporting information should provide raw spectra and crystallographic data (if applicable). Adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
